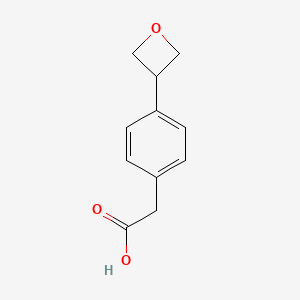

2-(4-(Oxetan-3-yl)phenyl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-(oxetan-3-yl)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-11(13)5-8-1-3-9(4-2-8)10-6-14-7-10/h1-4,10H,5-7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKRAOKECROHJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C2=CC=C(C=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Oxetan 3 Yl Phenyl Acetic Acid

Retrosynthetic Analysis of the 2-(4-(Oxetan-3-yl)phenyl)acetic acid Framework

A retrosynthetic analysis of this compound suggests several logical disconnections to simplify the structure into readily available starting materials. The primary disconnection points are the carbon-carbon bonds connecting the substituent groups to the central phenyl ring.

One logical approach involves a disconnection at the C(sp²)-C(sp³) bond between the phenyl ring and the acetic acid side chain. This simplifies the target molecule into a 3-(4-bromophenyl)oxetane (B1377241) intermediate and a synthon for the carboxymethyl group, such as a protected bromoacetate (B1195939) or a related organometallic reagent.

A further disconnection can be made at the C(sp²)-C(sp³) bond between the phenyl ring and the oxetane (B1205548) moiety. This would lead to a (4-(carboxymethyl)phenyl)boronic acid and a 3-halooxetane. This strategy is advantageous as it allows for the late-stage introduction of the oxetane ring onto a pre-functionalized phenylacetic acid derivative.

These disconnections highlight that the synthesis can be approached by either building the acetic acid side chain onto a phenyl-oxetane scaffold or by attaching the oxetane ring to a phenylacetic acid framework. Both strategies rely on robust and well-established synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.

Foundational Synthetic Routes to Phenylacetic Acid Analogues

The phenylacetic acid motif is a common structural feature in many biologically active molecules and pharmaceuticals. researchgate.net Consequently, numerous methods have been developed for its synthesis. These can be broadly categorized into cross-coupling strategies and oxidative approaches.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of phenylacetic acid derivatives. nobelprize.orginventivapharma.com These methods typically involve the reaction of an aryl halide or triflate with a nucleophilic partner that provides the acetic acid side chain or a precursor.

The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is a popular choice due to the stability and low toxicity of boronic acids and their esters. nobelprize.orgmdpi.com For instance, a 4-substituted aryl bromide can be coupled with a (carboxymethyl)boronic ester in the presence of a palladium catalyst and a base to yield the desired phenylacetic acid derivative. inventivapharma.com Similarly, the Negishi coupling employs organozinc reagents, which are highly reactive and tolerate a wide range of functional groups. nobelprize.org Other notable methods include the Heck reaction, which couples aryl halides with alkenes, and decarboxylative cross-coupling reactions. nobelprize.orgacs.orgacs.org

| Reaction Name | Aryl Substrate (Electrophile) | Coupling Partner (Nucleophile) | Key Features | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Halide (Br, I) or Triflate | Alkylboronic acid/ester | Stable reagents, mild conditions, functional group tolerance. | nobelprize.orginventivapharma.com |

| Negishi Coupling | Aryl Halide (Cl, Br, I) | Alkylzinc halide | High reactivity, wide functional group tolerance. | nobelprize.org |

| Heck Reaction | Aryl Halide or Triflate | Alkene (e.g., ethyl acrylate) | Forms a C-C bond with an alkene, requires subsequent reduction/hydrolysis. | nobelprize.org |

| Decarboxylative Coupling | Aryl Halide | Heteroaromatic carboxylic acids | Facile synthesis of aryl-substituted heteroaromatics. | acs.orgacs.org |

Oxidative Approaches for Arylacetic Acid Formation

Oxidative methods provide an alternative route to arylacetic acids, often starting from more readily available precursors. These transformations can involve the oxidation of a two-carbon side chain already attached to the aromatic ring. For example, the oxidation of aryl ethanols or aryl acetaldehydes can yield the corresponding arylacetic acid.

A notable industrial process is the carbonylation of toluene (B28343) derivatives, which can be followed by further steps to produce phenylacetic acid. google.com Another approach involves the Willgerodt-Kindler reaction, which can convert aryl ketones into the corresponding thioamides, which are then hydrolyzed to the carboxylic acid. researchgate.net More recently, metal-free methods have been developed, such as the iodine-promoted dehomologative oxidation of arylacetic acids to aryl carboxylic acids, which, while not a direct synthesis, highlights the reactivity of the benzylic position. acs.orgnih.govorganic-chemistry.org

| Starting Material | Reagents/Method | Description | Reference |

|---|---|---|---|

| Aryl Ketones | Willgerodt-Kindler Reaction (S, amine) | Converts an acetophenone (B1666503) derivative to a phenylacetamide, which is then hydrolyzed. | researchgate.net |

| Toluene Derivatives | Carbonylation | Introduction of a carbonyl group, which can be further elaborated to the acetic acid moiety. | google.com |

| Mandelic Acids | Iodide-Catalyzed Reduction | A convenient and scalable synthesis of phenylacetic acids via the reduction of mandelic acids. | researchgate.net |

| Arylacetic Acids | I₂/DMSO (Dehomologative Oxidation) | A metal-free conversion of arylacetic acids to aryl carboxylic acids, involving decarboxylation and oxidation. | acs.orgnih.govorganic-chemistry.org |

Construction of the Oxetane Moiety and its Functionalization

The oxetane ring is a strained four-membered heterocycle that has gained significant attention in medicinal chemistry. digitellinc.commagtech.com.cn Its synthesis can be challenging due to the inherent ring strain. acs.org

Ring-Closing Strategies for Oxetane Formation

The most common and direct method for forming the oxetane ring is through intramolecular cyclization, typically a Williamson ether synthesis. acs.orgrsc.org This approach starts with a 1,3-diol, where one of the hydroxyl groups is converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent treatment with a base promotes an intramolecular Sₙ2 reaction, where the remaining hydroxyl group acts as a nucleophile to displace the leaving group and form the four-membered ring. acs.orgrsc.org

Another effective strategy is the ring expansion of epoxides. Reagents like sulfur ylides (in the Corey-Chaykovsky reaction) can react with epoxides to yield oxetanes. digitellinc.com This method is particularly useful for accessing 2-substituted oxetanes. digitellinc.com

The Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound (aldehyde or ketone) and an alkene, is another powerful tool for constructing the oxetane skeleton. rsc.orgorganic-chemistry.org This reaction can provide access to highly substituted and complex oxetanes with good diastereoselectivity. organic-chemistry.org

| Method | Precursor | Mechanism | Key Features | Reference |

|---|---|---|---|---|

| Williamson Ether Synthesis | 1,3-Diol derivative | Intramolecular Sₙ2 cyclization | Common, reliable, requires conversion of a hydroxyl to a leaving group. | acs.orgrsc.org |

| Epoxide Ring Expansion | Epoxide | Reaction with sulfur or selenium ylides | Useful for 2-substituted oxetanes. | digitellinc.comacs.orgillinois.edu |

| Paternò–Büchi Reaction | Aldehyde/Ketone + Alkene | [2+2] Photocycloaddition | Forms two bonds in one step, good for complex oxetanes. | rsc.orgorganic-chemistry.org |

| Intramolecular O-vinylation | γ-Bromohomoallylic alcohol | Copper-catalyzed 4-exo ring closure | Leads to 2-methyleneoxetanes. | organic-chemistry.org |

Stereoselective Oxetane Synthesis Methodologies

Controlling the stereochemistry during oxetane formation is crucial for many applications. Stereoselective methods often rely on the use of chiral starting materials or chiral catalysts. researchgate.net

Starting from enantioenriched 1,3-diols allows for the synthesis of optically active oxetanes with retention or inversion of configuration, depending on the specific cyclization protocol. acs.orgrsc.org For example, a Mitsunobu-style reaction can be used for the cyclization of 1,3-diols. rsc.org

Asymmetric reduction of β-halo ketones can produce chiral halohydrins, which then undergo base-mediated cyclization to yield enantioenriched 2-substituted oxetanes. acs.org Furthermore, catalytic asymmetric methods are emerging as powerful alternatives. For example, iridium-catalyzed C-C coupling of primary alcohols and vinyl epoxides has been shown to produce oxetanes bearing all-carbon quaternary stereocenters with high diastereo- and enantioselectivity. nih.gov

| Approach | Description | Example/Catalyst | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Use of enantioenriched starting materials, such as 1,3-diols derived from natural products. | Cyclization of enantiopure diols. | acs.orgrsc.org |

| Substrate-Controlled Diastereoselection | Stereocontrolled synthesis of syn- and anti-1,3-diols followed by cyclization with inversion of stereochemistry. | Conversion of diols to ortho esters followed by treatment with acetyl bromide. | acs.org |

| Catalytic Asymmetric Reduction | Enantioselective reduction of a β-halo ketone followed by Williamson ether cyclization. | Chiral reducing catalyst generated from LiBH₄ and a chiral ligand. | acs.org |

| Catalytic Asymmetric C-C Coupling | Anti-diastereo- and enantioselective coupling of alcohols and vinyl epoxides. | Iridium catalyst. | nih.gov |

Derivatization of Pre-Formed Oxetane Building Blocks

The synthesis of this compound can be efficiently achieved by modifying existing oxetane-containing molecules. acs.org This strategy leverages commercially available or readily synthesized oxetane precursors, such as oxetan-3-one or 3-bromooxetane. acs.org These building blocks serve as versatile platforms for introducing the desired aryl acetic acid side chain. researchgate.net

One common approach involves the functionalization of oxetan-3-one. For instance, reactions like the Horner-Wadsworth-Emmons olefination can transform the ketone into an α,β-unsaturated ester. chemrxiv.org This intermediate can then undergo further modifications to construct the final phenylacetic acid structure. Another pathway begins with nucleophilic addition to oxetan-3-one, followed by a series of transformations to build the target molecule.

Alternatively, 3-substituted oxetanes, such as those with hydroxyl or amino groups, can be prepared and subsequently elaborated. acs.org These functional handles allow for the attachment of the phenylacetic acid portion through various chemical transformations. The inherent ring strain of the oxetane makes it a unique synthetic intermediate, but its stability under many reaction conditions allows for its incorporation as a stable motif. acs.orgacs.org

Convergent and Linear Synthesis of this compound

The construction of this compound can be approached through two primary strategies: convergent synthesis and linear synthesis. A convergent approach involves the independent synthesis of two or more key fragments of the molecule, which are then combined in the final stages. For this target, a typical convergent route would involve preparing an oxetane-containing fragment (e.g., an oxetanylboronic acid) and a phenylacetic acid fragment (e.g., a halophenylacetic ester), followed by their coupling.

Strategic Coupling Reactions for Phenyl-Oxetane Linkage

The formation of the crucial carbon-carbon bond between the phenyl ring and the oxetane moiety is a key step in many synthetic routes. Palladium- or nickel-catalyzed cross-coupling reactions are powerful and widely used methods for this transformation. organic-chemistry.orgwikipedia.org

The Suzuki-Miyaura coupling is a particularly effective method for this purpose. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an organoboron compound with an organohalide. harvard.edu An efficient approach to installing the oxetan-3-yl group onto an aromatic system utilizes a nickel-mediated alkyl-aryl Suzuki coupling. acs.orgnih.gov This strategy can couple an oxetane-containing boronic acid or its ester derivative with a halogenated phenylacetic acid ester. The reaction is known for its functional group tolerance and generally provides good yields. inventivapharma.com

Another prominent method is the Negishi coupling, which pairs an organozinc compound with an organohalide or triflate. organic-chemistry.orgorganic-chemistry.org This reaction is also catalyzed by palladium or nickel complexes and offers a versatile alternative for creating the aryl-oxetane linkage. organic-chemistry.org The choice between Suzuki and Negishi coupling often depends on the availability of starting materials and the specific functional groups present in the molecule.

Table 1: Examples of Strategic Coupling Reactions for Phenyl-Oxetane Linkage

| Coupling Reaction | Oxetane Partner | Phenyl Partner | Catalyst System (Example) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 3-(Pinacolboranyl)oxetane | Ethyl 4-bromophenylacetate | Pd(dppf)Cl₂ / Base |

| Negishi Coupling | 3-(Bromozincio)oxetane | Ethyl 4-iodophenylacetate | Pd(PPh₃)₄ or NiCl₂(dppp) |

| Suzuki-Miyaura Coupling | (4-(Ethoxycarbonylmethyl)phenyl)boronic acid | 3-Bromooxetane | NiCl₂(PCy₃)₂ / Base |

Functional Group Interconversions for the Carboxylic Acid Moiety

The final step in many synthetic sequences leading to this compound is the formation of the carboxylic acid group. This is typically achieved through the transformation of a precursor functional group, a process known as functional group interconversion (FGI). ub.eduvanderbilt.edu

One of the most common methods is the hydrolysis of a corresponding ester, such as a methyl or ethyl ester. libretexts.org This reaction, often called saponification when carried out under basic conditions (e.g., with NaOH or KOH), proceeds to completion and yields a carboxylate salt, which is subsequently acidified to produce the final carboxylic acid. libretexts.org Acid-catalyzed hydrolysis is also a viable method, though the reaction is often reversible. libretexts.orglibretexts.org

Alternatively, the carboxylic acid can be generated from a primary alcohol. The oxidation of 2-(4-(oxetan-3-yl)phenyl)ethanol using strong oxidizing agents like chromic acid (H₂Cr₂O₇), potassium permanganate (B83412) (KMnO₄), or sodium dichromate (Na₂Cr₂O₇) can yield the desired carboxylic acid. msu.edulibretexts.orglibretexts.org This oxidation often proceeds through an intermediate aldehyde. libretexts.orgyoutube.com Another precursor is the corresponding nitrile (2-(4-(oxetan-3-yl)phenyl)acetonitrile), which can be hydrolyzed under acidic or basic conditions to afford the carboxylic acid. orgsyn.org

Optimization of Synthetic Pathways and Reaction Conditions

To maximize the efficiency and scalability of the synthesis of this compound, optimization of the reaction conditions is critical. This involves the careful selection of catalysts, ligands, solvents, and temperature to improve reaction yields, increase selectivity, and minimize side products. researchgate.netnih.gov

Catalytic Systems and Ligand Effects

In the crucial cross-coupling step to form the phenyl-oxetane bond, the choice of catalytic system significantly impacts the reaction's success. Palladium complexes are frequently used, with common precursors including Pd(OAc)₂ and Pd₂(dba)₃. organic-chemistry.orginventivapharma.com Nickel catalysts also show high efficacy, particularly for alkyl-aryl couplings. acs.org

The ligand coordinated to the metal center plays a pivotal role in the catalytic cycle. nih.gov For Suzuki and Negishi couplings, phosphine-based ligands are common. wikipedia.org Bulky and electron-rich phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) (PCy₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃), can enhance the rate of oxidative addition and reductive elimination, leading to higher catalytic activity. organic-chemistry.orgnih.gov N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands that can promote catalysis at low loadings and are often more stable than phosphine ligands. nih.gov The steric and electronic properties of the ligand must be carefully tuned, as excessive bulk can sometimes hinder the reaction, demonstrating a significant ligand effect on the reaction outcome. nih.govnih.gov

Table 2: Influence of Ligands on a Model Suzuki Coupling Reaction

| Ligand | Catalyst Loading | Reaction Time | Yield | Notes |

|---|---|---|---|---|

| PPh₃ | 5 mol% | 12 h | Moderate | Standard, general-purpose ligand. |

| P(t-Bu)₃ | 2 mol% | 4 h | High | Bulky, electron-rich ligand; enhances catalytic activity. organic-chemistry.org |

| SPhos | 2 mol% | 4 h | High | Buchwald-type biarylphosphine ligand; promotes efficient coupling. nih.gov |

| IPr (NHC) | 1 mol% | 6 h | Very High | N-Heterocyclic Carbene; highly active and stable catalyst system. nih.gov |

Solvent and Temperature Regimes for Enhanced Yield and Selectivity

The selection of solvent and the control of temperature are fundamental parameters for optimizing synthetic reactions. For cross-coupling reactions like the Suzuki coupling, a variety of solvents can be used, often in biphasic systems. harvard.edu Common organic solvents include toluene, tetrahydrofuran (B95107) (THF), and dioxane, which are typically used with an aqueous solution of a base such as K₂CO₃ or K₃PO₄. inventivapharma.com The choice of solvent can influence catalyst solubility, reaction rates, and product selectivity.

Temperature is a critical factor that must be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition or the formation of unwanted byproducts. For many palladium-catalyzed couplings, temperatures in the range of 80-110 °C are optimal. However, the development of highly active catalyst systems has enabled some transformations to be carried out at room temperature, which is advantageous for substrates with thermally sensitive functional groups. organic-chemistry.org The ideal temperature regime is specific to the combination of substrates, catalyst, and solvent being employed.

Process Intensification and Scalability Considerations

The synthesis of this compound, a key intermediate in the development of therapeutic agents, likely involves a multi-step process culminating in a crucial carbon-carbon bond formation. A plausible and efficient route is the Suzuki-Miyaura cross-coupling reaction. This would involve coupling a readily available halo-phenylacetic acid derivative, such as methyl 2-(4-bromophenyl)acetate, with (4-(oxetan-3-yl)phenyl)boronic acid. bldpharm.comnih.gov The subsequent hydrolysis of the ester would yield the final product. While traditionally performed in batch reactors, this synthetic sequence is an ideal candidate for process intensification through continuous flow chemistry.

Continuous Flow Chemistry vs. Batch Processing

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. Continuous flow chemistry, as opposed to traditional batch processing, offers numerous advantages by performing reactions in a continuous stream within a network of tubes and reactors. researchgate.net

Key benefits applicable to the synthesis of this compound include:

Enhanced Heat and Mass Transfer: Flow reactors, particularly microreactors, have a high surface-area-to-volume ratio, allowing for superior control over reaction temperatures. This is critical for managing potentially exothermic Suzuki coupling reactions and preventing the formation of thermal degradation byproducts.

Improved Safety: The small internal volume of flow reactors minimizes the quantity of hazardous materials present at any given time. This reduces the risks associated with handling organometallic reagents and pressurized systems.

Increased Yield and Purity: Precise control over reaction parameters such as temperature, pressure, and residence time leads to more selective reactions, often resulting in higher yields and purer products with fewer impurities to be removed in downstream processes.

Seamless Scalability: Scaling up production in a flow system, a concept known as "numbering-up," involves running multiple reactors in parallel or simply extending the operational run time. This avoids the complex and often unpredictable re-optimization required when scaling up batch reactors. sigmaaldrich.com

A hypothetical comparison between a traditional batch process and an intensified continuous flow process for the Suzuki coupling step is outlined below.

Interactive Data Table: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Traditional Batch Process | Intensified Continuous Flow Process | Potential Advantage of Flow |

|---|---|---|---|

| Reaction Time | Several hours (e.g., 6-24 h) | Minutes (e.g., 5-20 min) | Increased throughput |

| Temperature Control | Moderate; potential for hot spots | Precise (±1 °C) | Higher selectivity, fewer byproducts |

| Mixing Efficiency | Variable, dependent on stirrer speed/vessel | Highly efficient and rapid | Faster reaction rates, improved yield |

| Safety Profile | Higher risk due to large reagent volumes | Minimized risk with small hold-up volume | Safer handling of hazardous reagents |

| Scalability | Requires re-optimization for larger vessels | "Numbering-up" or longer run time | Simplified and predictable scale-up |

| Process Footprint | Large reactor vessels | Compact, modular system | Reduced capital and operational costs |

Scalability Challenges

While flow chemistry simplifies scale-up, challenges in a multi-step synthesis remain. Potential issues include reactor fouling or clogging, especially if insoluble byproducts or reagents are formed. For instance, the inorganic salts generated from the base (e.g., potassium carbonate) in the Suzuki coupling could precipitate and block the narrow channels of a microreactor. sigmaaldrich.com Careful process design, including the potential use of scavenger resins or in-line filtration/separation modules, is necessary to create a robust, integrated multi-step continuous process. rsc.org

Green Chemistry Principles in the Synthesis of this compound

Applying the 12 Principles of Green Chemistry is essential for developing a sustainable and environmentally responsible synthesis. The production of this compound can be optimized by focusing on key metrics such as atom economy, E-Factor, and Process Mass Intensity (PMI).

Atom Economy: This metric calculates the efficiency of a reaction by measuring how many atoms from the reactants are incorporated into the final product. The Suzuki coupling is inherently atom-efficient, as the primary byproducts are salts derived from the base and the boronic acid leaving group. bldpharm.com

Process Mass Intensity (PMI): PMI is a crucial metric in the pharmaceutical industry, defined as the total mass of materials (water, solvents, reagents, raw materials) used to produce a specific mass of the final product. nih.gov A lower PMI indicates a greener process. For many pharmaceutical processes, PMI values can be in the range of 100-200+, with solvents contributing the most significant mass.

Solvent Selection

Solvent choice is a critical factor in the environmental impact of a synthesis. Traditional Suzuki reactions often employ solvents like dioxane, toluene, or dimethylformamide (DMF), which have significant health, safety, and environmental concerns. Green chemistry encourages the use of safer, more sustainable alternatives.

Recent studies have identified several greener solvents that are effective for Suzuki-Miyaura couplings. Evaluating these alternatives is a key step in improving the synthesis of this compound.

Interactive Data Table: Green Solvent Alternatives for Suzuki Coupling

| Solvent | Classification | Key Considerations |

|---|---|---|

| Dioxane | Undesirable | Suspected carcinogen, peroxide-former. |

| Toluene | Usable | Petroleumbased, toxic. |

| DMF | Highly Hazardous | Reproductive toxicity. |

| 2-MeTHF | Recommended | Bio-derived, lower toxicity than THF. |

| CPME | Recommended | High boiling point, low peroxide formation. |

| i-PrOAc | Recommended | Favorable environmental, health & safety profile. |

| Water | Recommended | Safest option, but may require specific water-soluble catalysts or biphasic conditions. |

Waste Reduction and Catalyst Recycling

The primary waste streams from the proposed synthesis would include the palladium catalyst, phosphine ligands, solvent, and inorganic salts from the base. A green approach would focus on:

Minimizing Catalyst Loading: Using highly active palladium pre-catalysts or ligands can reduce the amount of precious metal required to parts-per-million (ppm) levels.

Catalyst Recovery: Employing heterogeneous catalysts (palladium on a solid support) or developing effective methods to recover the homogeneous catalyst from the product stream can prevent metal contamination and allow for recycling.

Reducing Solvent Usage: Process intensification through flow chemistry inherently reduces solvent volumes. sigmaaldrich.com Furthermore, selecting a solvent from which the product can be easily crystallized minimizes the need for solvent-intensive chromatographic purification.

By integrating process intensification with green chemistry principles, the synthesis of this compound can be transformed from a conventional laboratory procedure into a highly efficient, scalable, and environmentally sustainable manufacturing process.

Advanced Spectroscopic and Structural Elucidation of this compound

Detailed spectroscopic data for the chemical compound this compound, including high-resolution nuclear magnetic resonance (NMR) and vibrational spectroscopy, is not extensively available in publicly accessible scientific literature and databases. Therefore, a comprehensive analysis as outlined in the request cannot be provided at this time.

The elucidation of a chemical structure and its properties relies heavily on empirical data obtained from various analytical techniques. The absence of published ¹H, ¹³C, and 2D NMR spectra, as well as infrared (IR) and Raman spectroscopic data for this compound, prevents a detailed and accurate discussion of its specific spectral characteristics.

For a complete and scientifically rigorous analysis, experimental data would be required. This would involve:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR: Acquisition of one-dimensional NMR spectra to determine the chemical shifts and coupling constants of the proton and carbon nuclei. This would provide initial insights into the electronic environment of the atoms within the molecule.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY): These experiments would be crucial for unambiguously assigning the proton and carbon signals and for establishing the connectivity between atoms. COSY (Correlation Spectroscopy) would reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations between protons and carbons, helping to piece together the molecular framework. NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of different protons, aiding in the determination of the molecule's three-dimensional structure.

Solid-State NMR: If the compound is crystalline, solid-state NMR could be used to study its structure and dynamics in the solid phase.

Vibrational Spectroscopy:

Infrared (IR) Spectroscopy: An IR spectrum would reveal the characteristic vibrational frequencies of the functional groups present, most notably the strong absorption band of the carbonyl (C=O) group in the carboxylic acid and the stretching vibrations of the C-O-C bonds within the oxetane ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations, offering a more complete vibrational fingerprint of the molecule.

Without access to this fundamental data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research and experimental analysis are needed to fully characterize the spectroscopic properties of this compound.

Advanced Spectroscopic and Structural Elucidation of 2 4 Oxetan 3 Yl Phenyl Acetic Acid

Mass Spectrometry for Molecular Formula and Fragmentation Analysis.

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of 2-(4-(oxetan-3-yl)phenyl)acetic acid, as well as for gaining insight into its structural connectivity through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unequivocal determination of the elemental formula. For this compound (C11H12O3), the exact mass can be calculated and compared with the experimentally determined value.

In positive ion mode, the protonated molecule [M+H]+ would be observed, while in negative ion mode, the deprotonated molecule [M-H]- would be detected. The high resolution of the instrument allows for differentiation between compounds with the same nominal mass but different elemental compositions.

Table 1: Theoretical Exact Mass of this compound

| Ion | Chemical Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| [M+H]+ | C11H13O3+ | 193.0865 |

| [M-H]- | C11H11O3- | 191.0708 |

Note: Data is theoretical and serves as a reference for experimental determination.

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the parent ion of this compound. In a typical MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable information about the molecule's structure.

Common fragmentation patterns for phenylacetic acid derivatives often involve cleavage of the bond between the carboxylic acid group and the adjacent methylene (B1212753) group, as well as fragmentation of the substituent on the phenyl ring. For this compound, characteristic fragmentation would likely involve the oxetane (B1205548) ring.

Plausible Fragmentation Pathways:

Loss of CO2: Decarboxylation of the parent ion is a common fragmentation pathway for carboxylic acids.

Cleavage of the oxetane ring: The four-membered oxetane ring can undergo ring-opening and subsequent fragmentation, leading to characteristic neutral losses.

Benzylic cleavage: The bond between the phenyl ring and the acetic acid moiety can cleave, resulting in a tropylium (B1234903) ion or related structures.

Table 2: Predicted Major Fragment Ions in MS/MS of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 193.0865 ([M+H]+) | 147.0810 | H2O + CO | Fragment corresponding to the loss of water and carbon monoxide |

| 191.0708 ([M-H]-) | 147.0446 | CO2 | Fragment corresponding to the loss of carbon dioxide |

Note: This table represents predicted fragmentation patterns. Actual experimental data would be required for definitive confirmation.

X-ray Crystallography for Absolute Structure Determination and Conformational Analysis.

The crystal structure reveals how individual molecules of this compound are arranged in the solid state. This packing is governed by various intermolecular interactions, such as hydrogen bonding, van der Waals forces, and potentially π-π stacking interactions between the phenyl rings.

A key feature in the crystal structure of carboxylic acids is the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact through strong O-H···O hydrogen bonds. The oxetane ring, with its oxygen atom, can also participate in hydrogen bonding as an acceptor.

Table 3: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Potential Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Carboxylic Acid O-H | Carboxylic Acid C=O | 2.5 - 2.8 |

| Hydrogen Bond | C-H | Oxetane Oxygen | 3.0 - 3.5 |

Note: The distances are typical ranges and would be precisely determined by X-ray diffraction analysis.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable).

If this compound is synthesized as a single enantiomer or as an enriched mixture of enantiomers, chiroptical spectroscopy techniques are essential for determining the enantiomeric excess (ee). The presence of a stereocenter, potentially at the 3-position of the oxetane ring or if the substitution on the phenyl ring creates atropisomerism, would make the molecule chiral.

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. A chiral molecule will exhibit a characteristic CD spectrum, and the intensity of the signal is proportional to the enantiomeric excess. By comparing the CD spectrum of a sample to that of the pure enantiomer, the ee can be accurately determined.

Vibrational circular dichroism (VCD) and Raman optical activity (ROA) are other chiroptical techniques that can provide information about the absolute configuration of chiral molecules.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Studies.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical spectroscopic techniques used to investigate the stereochemistry of chiral molecules. These methods measure the differential absorption and refraction of left and right circularly polarized light, respectively. For a molecule like this compound, which contains a stereogenic center at the 3-position of the oxetane ring, CD and ORD studies would be instrumental in characterizing its individual enantiomers.

The analysis would involve dissolving the separated enantiomers, (R)-2-(4-(Oxetan-3-yl)phenyl)acetic acid and (S)-2-(4-(Oxetan-3-yl)phenyl)acetic acid, in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), and recording their spectra. The resulting spectra are expected to be mirror images of each other. The CD spectrum would likely exhibit Cotton effects, which are characteristic positive or negative peaks corresponding to the electronic transitions of the phenylacetic acid chromophore. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center.

ORD spectroscopy, a complementary technique, measures the change in optical rotation as a function of wavelength. An ORD spectrum would show the plain and anomalous dispersion curves for each enantiomer. The combination of CD and ORD data allows for a comprehensive understanding of the chiroptical properties of the molecule, which can be correlated with its absolute configuration, often with the aid of computational modeling.

While specific experimental data for this compound is not publicly available, the following table illustrates the type of data that would be expected from such an analysis.

Hypothetical Chiroptical Data for the Enantiomers of this compound

| Parameter | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| CD Spectrum | ||

| λmax (nm) | ~220 | ~220 |

| Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | +1.5 x 10⁴ | -1.5 x 10⁴ |

| λmax (nm) | ~260 | ~260 |

| Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | -0.8 x 10⁴ | +0.8 x 10⁴ |

| ORD Spectrum | ||

| Peak (nm) | ~230 | Trough at ~230 |

| Trough (nm) | ~270 | Peak at ~270 |

| Specific Rotation [α]D²⁰ (deg) | Positive Value | Negative Value |

Note: This data is illustrative and not based on experimental results.

Advanced Chromatographic Methods for Purity and Isomer Separation.

The separation of enantiomers and the assessment of enantiomeric purity are critical in the development of chiral drugs. Advanced chromatographic techniques, particularly preparative High-Performance Liquid Chromatography (HPLC), are indispensable for these tasks.

Preparative HPLC is a powerful technique for the isolation of pure enantiomers of a chiral compound on a larger scale than analytical HPLC. For the separation of the enantiomers of this compound, a chiral stationary phase (CSP) is required. Given the acidic nature of the molecule, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, would be a suitable choice. These phases can offer excellent enantioselectivity for a wide range of compounds.

The development of a preparative HPLC method would involve screening different CSPs and mobile phase compositions to achieve optimal separation (resolution > 1.5). A typical mobile phase for normal-phase chromatography might consist of a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol, often with a small amount of an acidic modifier like trifluoroacetic acid to improve peak shape and resolution. For reversed-phase chromatography, a mixture of water and acetonitrile or methanol with an appropriate buffer would be employed.

Once the optimal conditions are identified on an analytical scale, the method is scaled up to a preparative column with a larger diameter. This allows for the injection of larger quantities of the racemic mixture, enabling the collection of fractions containing the individual, highly purified enantiomers. The purity of the collected fractions would then be confirmed using analytical HPLC.

The following table presents a hypothetical set of conditions for a preparative HPLC separation of the enantiomers of this compound.

Hypothetical Preparative HPLC Parameters for Chiral Separation

| Parameter | Value |

|---|---|

| Column | |

| Chiral Stationary Phase | Immobilized Amylose Tris(3,5-dimethylphenylcarbamate) |

| Particle Size | 5 µm |

| Dimensions | 250 mm x 20 mm i.d. |

| Mobile Phase | |

| Composition | Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1, v/v/v) |

| Flow Rate | 18 mL/min |

| Detection | |

| Wavelength | 254 nm |

| Separation Results | |

| Retention Time (Enantiomer 1) | ~10.2 min |

| Retention Time (Enantiomer 2) | ~12.5 min |

| Resolution (Rs) | > 1.8 |

| Enantiomeric Excess (of collected fractions) | > 99% |

Note: This data is illustrative and not based on experimental results.

Theoretical and Computational Investigations of 2 4 Oxetan 3 Yl Phenyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, stemming from the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometry, energy, and electronic distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the optimized geometry and ground-state energy of molecules. By using functionals like B3LYP and basis sets such as 6-311++G(d,p), DFT can determine the most stable three-dimensional arrangement of atoms by finding the minimum energy on the potential energy surface. nih.govresearchgate.netmdpi.com

A DFT optimization of 2-(4-(Oxetan-3-yl)phenyl)acetic acid would yield precise values for its bond lengths, bond angles, and dihedral angles. This information is foundational for understanding the molecule's shape and steric properties. For instance, the calculations would define the planarity of the phenyl ring, the puckering of the oxetane (B1205548) ring, and the orientation of the acetic acid side chain.

Table 1: Illustrative Predicted Geometric Parameters for this compound Note: The following data is a representative example of parameters that would be obtained from a DFT calculation. Actual values would require a specific calculation to be performed.

| Parameter | Bond/Angle Description | Predicted Value |

| Bond Lengths (Å) | ||

| C-C (Phenyl Ring) | ~1.39 - 1.40 | |

| C-O (Oxetane Ring) | ~1.45 | |

| C=O (Carboxylic Acid) | ~1.21 | |

| C-O (Carboxylic Acid) | ~1.36 | |

| O-H (Carboxylic Acid) | ~0.97 | |

| **Bond Angles (°) ** | ||

| C-C-C (Phenyl Ring) | ~120.0 | |

| C-O-C (Oxetane Ring) | ~90.0 | |

| O=C-O (Carboxylic Acid) | ~124.0 | |

| Dihedral Angles (°) | ||

| C-C-C-C (Phenyl Ring) | ~0.0 | |

| C-C-C-O (Oxetane-Phenyl) | Variable (Conformation-dependent) |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity. researchgate.netnih.gov The HOMO, acting as an electron donor, is associated with nucleophilicity, while the LUMO, an electron acceptor, relates to electrophilicity. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The inverse of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ). nih.gov

For this compound, the HOMO would likely be localized on the electron-rich phenyl ring, while the LUMO might be distributed over the carboxylic acid group.

Table 2: Illustrative Reactivity Descriptors for this compound (Calculated in eV) Note: This table presents typical values for a molecule of this class to illustrate the output of a quantum chemical calculation. Specific values for the title compound may vary.

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -1.2 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 5.3 |

| Ionization Potential | I | -EHOMO | 6.5 |

| Electron Affinity | A | -ELUMO | 1.2 |

| Electronegativity | χ | (I + A) / 2 | 3.85 |

| Chemical Hardness | η | (I - A) / 2 | 2.65 |

| Chemical Softness | S | 1 / η | 0.38 |

| Electrophilicity Index | ω | χ² / (2η) | 2.80 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule's surface. It is invaluable for predicting how a molecule will interact with other chemical species. researchgate.netnih.gov The map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.

An MEP map of this compound would reveal key interaction sites. The most negative potential (deep red) is expected to be concentrated around the oxygen atoms of the carboxylic acid group and, to a lesser extent, the oxygen atom in the oxetane ring, highlighting these as primary sites for hydrogen bond acceptance. Conversely, the most positive potential (deep blue) would be located on the acidic hydrogen of the carboxyl group, identifying it as the principal hydrogen bond donor site.

Conformational Analysis and Dynamics

Potential Energy Surface (PES) scanning is a computational technique used to explore the conformational landscape of a molecule. uni-muenchen.deq-chem.comreadthedocs.io By systematically rotating one or more dihedral angles and calculating the energy at each step, a PES scan can identify low-energy, stable conformers (conformational minima) and the high-energy transition states that separate them. uni-muenchen.degaussian.com

For this compound, key dihedral angles for a PES scan would include the bond connecting the acetic acid moiety to the phenyl ring and the bond linking the phenyl ring to the oxetane group. The scan would reveal the most stable orientations of these functional groups relative to each other, which are determined by a balance of steric hindrance and electronic interactions. A study on a similar molecule, 5-acetic acid hydantoin, identified 13 distinct conformers, highlighting the complexity that can arise from flexible side chains. uc.pt

Table 3: Illustrative Relative Energies of Potential Conformers of this compound Note: This table provides a hypothetical energy landscape based on typical findings for flexible molecules. The global minimum is set to 0.00 kJ/mol.

| Conformer | Dihedral Angle 1 (°) (Oxetane-Phenyl) | Dihedral Angle 2 (°) (Phenyl-Acetic) | Relative Energy (kJ/mol) |

| Conf-1 | 30 | 90 | 0.00 (Global Minimum) |

| Conf-2 | 30 | -90 | 0.25 |

| Conf-3 | 150 | 90 | 5.50 |

| Conf-4 | 0 | 0 | 12.00 (Transition State) |

| Conf-5 | 180 | 0 | 8.00 |

Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior by simulating the motions of atoms over time according to the principles of classical mechanics. An MD simulation provides a statistical description of the conformational ensemble—the collection of all conformations a molecule populates at a given temperature—and reveals the flexibility of different molecular regions. robustellilab.com

An MD simulation of this compound, typically performed in a solvent like water, would show the continuous rotation of the acetic acid and oxetane groups, fluctuations in bond lengths and angles, and the molecule's interactions with its environment. The results can be analyzed to determine the probability of finding the molecule in any of the stable conformations identified by the PES scan, providing a more realistic picture of its behavior in solution than static, gas-phase calculations alone.

In Silico Prediction of Spectroscopic Parameters.

Detailed in silico prediction of spectroscopic parameters for this compound has not been specifically reported.

Computational NMR Chemical Shift and Vibrational Frequency Predictions.

While computational predictions for this compound are not available, the general methodology involves using quantum mechanical calculations, such as Density Functional Theory (DFT). This approach would calculate the magnetic shielding tensors for each nucleus (¹H and ¹³C) to predict their chemical shifts. Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra would be determined by calculating the second derivatives of the energy with respect to atomic displacements. Such theoretical data, once available, would be crucial for confirming the compound's structure and understanding its electronic environment.

Reaction Mechanism Studies and Pathway Elucidation.

Specific computational studies on the reaction mechanisms involving the synthesis or degradation of this compound are not found in the reviewed literature.

Transition State Characterization for Key Synthetic Steps.

The synthesis of this compound would likely involve standard organic reactions. A computational study of its synthesis would focus on identifying the transition state structures for key bond-forming or bond-breaking steps. By calculating the energy of these transition states, researchers could determine the reaction kinetics and explore the most energetically favorable pathways. This type of analysis is essential for optimizing reaction conditions but has not yet been published for this specific molecule.

Theoretical Insights into Oxetane Ring-Opening Processes.

The oxetane ring is a strained four-membered heterocycle, making it susceptible to ring-opening reactions, particularly under acidic conditions chemrxiv.orgnih.gov. Theoretical studies on similar molecules show that protonation of the oxetane oxygen atom significantly lowers the activation energy for nucleophilic attack, leading to ring cleavage chemrxiv.org. Computational models, such as DFT, could be used to investigate the stability of the oxetane ring in this compound. These models would likely show that the presence of the acidic carboxylic acid group could potentially facilitate intramolecular ring-opening under certain conditions, such as heating, although the 3-substitution pattern generally confers greater stability compared to other substitution patterns nih.gov.

Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Studies.

No specific computational SAR or SPR studies for this compound are available.

Theoretical Examination of Oxetane Ring Strain and its Impact on Reactivity

The incorporation of an oxetane ring into the structure of this compound imparts unique stereochemical and electronic properties that are largely governed by the inherent strain of the four-membered heterocyclic system. Theoretical and computational studies of the parent oxetane molecule provide significant insight into the conformational characteristics and reactivity of its derivatives.

The oxetane ring possesses a substantial ring strain energy, estimated to be around 106 kJ/mol (or 25.5 kcal/mol) researchgate.netbeilstein-journals.orgresearchgate.net. This value is comparable to that of oxiranes (epoxides) and significantly higher than that of its five-membered counterpart, tetrahydrofuran (B95107) (THF) beilstein-journals.orgresearchgate.net. This high ring strain is a direct consequence of the deviation of its bond angles from the ideal tetrahedral angle of 109.5°.

Table 1: Comparison of Bond Angles and Lengths in Unsubstituted Oxetane

| Parameter | Value |

|---|---|

| C-O-C Bond Angle | 90.2° |

| C-C-O Bond Angle | 92.0° |

| C-C-C Bond Angle | 84.8° |

| C-O Bond Length | 1.46 Å |

| C-C Bond Length | 1.53 Å |

(Data based on X-ray crystallography at 90 K) acs.org

The strained C-O-C bond angle has a notable effect on the electronic properties of the oxygen atom. It leads to an exposure of the oxygen's lone pair of electrons, enhancing its ability to act as a hydrogen-bond acceptor and a Lewis base beilstein-journals.orgacs.org. In the context of this compound, this property can influence intermolecular interactions with biological targets or solvent molecules.

The inherent strain of the oxetane ring is the primary driver of its chemical reactivity, particularly its propensity to undergo ring-opening reactions nih.gov. However, theoretical studies indicate that the transition state for the ring-opening of oxetane has a slightly lower strain compared to that of oxirane, resulting in a higher activation energy for this process researchgate.net. Consequently, the oxetane ring is generally more kinetically stable and less prone to hydrolysis than an epoxide ring researchgate.netresearchgate.net.

The reactivity of the oxetane ring in this compound is expected to be influenced by the electronic nature of the phenylacetic acid substituent. Ring-opening reactions are typically initiated by activation with a Lewis or Brønsted acid researchgate.net. The regioselectivity of such reactions on an unsymmetrically substituted oxetane, as is the case in this molecule, is governed by both steric and electronic effects . Nucleophilic attack generally occurs at the less substituted carbon atom adjacent to the oxygen under neutral or basic conditions, while under acidic conditions, the reaction may proceed via a more carbocation-like transition state, favoring attack at the more substituted carbon .

Chemical Reactivity and Derivatization Strategies for 2 4 Oxetan 3 Yl Phenyl Acetic Acid

Transformations Involving the Carboxylic Acid Functionalityd-nb.infolibretexts.orgarkat-usa.orgresearchgate.net

The carboxylic acid group is a primary site for chemical modification, offering numerous pathways to generate a variety of functional derivatives. Standard transformations such as esterification, amidation, reduction, and conversion to acid halides and anhydrides are readily applicable to 2-(4-(Oxetan-3-yl)phenyl)acetic acid.

Esterification and Amidation Reactionslibretexts.orgarkat-usa.orglibretexts.orgjocpr.com

Esterification and amidation are fundamental reactions for converting carboxylic acids into esters and amides, respectively. These transformations are crucial for creating derivatives with modified solubility, stability, and biological activity.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. jocpr.com Alternatively, for more sensitive substrates or to achieve higher yields, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) can be employed. medcraveonline.com The reaction of the carboxylate salt with an alkyl halide also provides a route to ester formation.

Amidation: The formation of amides from this compound can be accomplished by reacting it with ammonia (B1221849) or a primary or secondary amine. nih.gov This direct condensation is often challenging and may require high temperatures, which could potentially affect the oxetane (B1205548) ring. A more efficient method involves the activation of the carboxylic acid. This can be done by converting it to a more reactive intermediate, such as an acid chloride or by using peptide coupling reagents like carbodiimides or phosphonium (B103445) salts. nih.govresearchgate.net Nickel chloride has also been shown to be an effective catalyst for the direct amidation of phenylacetic acid derivatives. nih.gov

| Reaction Type | Reagents | Product |

|---|---|---|

| Fischer Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (2-(4-(Oxetan-3-yl)phenyl)acetate) |

| Amidation (via activation) | Amine (R-NH₂), Coupling Agent (e.g., DCC) | Amide (N-substituted-2-(4-(Oxetan-3-yl)phenyl)acetamide) |

| Catalytic Amidation | Amine (R-NH₂), NiCl₂ | Amide (N-substituted-2-(4-(Oxetan-3-yl)phenyl)acetamide) |

Reduction to Alcohol and Further Oxidation Reactions

The carboxylic acid functionality can be reduced to a primary alcohol, which can then be subjected to further oxidation reactions to yield aldehydes.

Reduction: The reduction of carboxylic acids to alcohols requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, although it is highly reactive. libretexts.org Milder and more selective methods, such as manganese(I)-catalyzed hydrosilylation using phenylsilane (B129415) (PhSiH₃), have been developed for the reduction of phenylacetic acid derivatives and are expected to be effective for this compound. d-nb.info This method offers the advantage of proceeding under mild conditions. d-nb.info The resulting product of this reduction is 2-(4-(oxetan-3-yl)phenyl)ethan-1-ol.

Oxidation: The primary alcohol, 2-(4-(oxetan-3-yl)phenyl)ethan-1-ol, can be oxidized back to a carbonyl compound. Controlled oxidation using reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane would yield the corresponding aldehyde, 2-(4-(oxetan-3-yl)phenyl)acetaldehyde. More vigorous oxidation conditions, using reagents like potassium permanganate (B83412) or chromic acid, would lead back to the carboxylic acid. arkat-usa.orgresearchgate.net Metal-free oxidation protocols, for instance using N,N-dibromo-p-toluenesulfonamide, have also been shown to be efficient for oxidizing primary alcohols to aldehydes. arkat-usa.org

| Transformation | Starting Material | Typical Reagents | Product |

|---|---|---|---|

| Reduction | This compound | LiAlH₄ or [MnBr(CO)₅]/PhSiH₃ | 2-(4-(Oxetan-3-yl)phenyl)ethan-1-ol |

| Oxidation | 2-(4-(Oxetan-3-yl)phenyl)ethan-1-ol | PCC or Dess-Martin Periodinane | 2-(4-(Oxetan-3-yl)phenyl)acetaldehyde |

Formation of Acid Halides and Anhydridesmedcraveonline.comresearchgate.net

Acid halides and anhydrides are highly reactive derivatives of carboxylic acids and serve as important intermediates in the synthesis of esters, amides, and other compounds.

Acid Halides: this compound can be converted to the corresponding acid chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org Similarly, reaction with phosphorus tribromide (PBr₃) would yield the acid bromide. libretexts.org These acid halides are significantly more electrophilic than the parent carboxylic acid, making them excellent substrates for nucleophilic acyl substitution reactions. libretexts.org

Anhydrides: Symmetrical anhydrides can be prepared by reacting the acid chloride with the carboxylate salt of this compound. libretexts.org Another method involves heating the carboxylic acid with a dehydrating agent like acetic anhydride. sciencemadness.org Mixed anhydrides can also be formed, which are useful in certain synthetic applications. libretexts.org

Reactions at the Phenyl Moietymedcraveonline.comnih.gov

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution and can be functionalized using modern palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Patterns

The substitution pattern in electrophilic aromatic substitution (EAS) reactions is governed by the directing effects of the substituents already present on the benzene (B151609) ring. uci.edu For this compound, the two substituents are the oxetan-3-yl group and the carboxymethyl group (-CH₂COOH).

The oxetane ring, being an alkyl-type substituent, is generally considered an activating group and an ortho, para-director. The carboxymethyl group is weakly deactivating due to the electron-withdrawing nature of the carboxylic acid, but it also acts as an ortho, para-director because the methylene (B1212753) spacer isolates the ring from the direct withdrawing effect of the carbonyl. The combined influence of these two ortho, para-directing groups will steer incoming electrophiles to the positions ortho to either substituent (positions 2, 3, 5, and 6 relative to the oxetane at position 1). Steric hindrance from the existing substituents will likely play a significant role in the regioselectivity of the substitution.

Common EAS reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring. masterorganicchemistry.comlibretexts.org

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) installs a halogen atom. masterorganicchemistry.com

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) adds a sulfonic acid group (-SO₃H). masterorganicchemistry.com

Palladium-Catalyzed Functionalizations at the Phenyl Ringmedcraveonline.comnih.gov

Palladium-catalyzed reactions have become powerful tools for the selective functionalization of C-H bonds in aromatic systems. researchgate.netnih.gov For phenylacetic acid derivatives, directing groups can be utilized to achieve site-selective C-H activation. researchgate.net

The carboxylic acid group itself can act as a directing group, facilitating ortho-C-H functionalization. For instance, palladium-catalyzed reactions can be used to introduce aryl, alkenyl, or other functional groups at the position ortho to the carboxymethyl substituent. Furthermore, strategies for meta- and para-C-H bond functionalization, often employing a removable directing group, have been developed and could potentially be applied to this system to achieve functionalization at other positions on the phenyl ring. researchgate.netresearchgate.net These methods provide a modern and efficient alternative to traditional electrophilic substitution for introducing complexity to the aromatic core of the molecule.

Reactivity of the Oxetane Heterocycle

The oxetane ring, a four-membered saturated heterocycle containing an oxygen atom, is a key structural motif in this compound. Its reactivity is largely dictated by the inherent ring strain, estimated at approximately 107 kJ/mol, and the Lewis basicity of the oxygen atom. utexas.eduradtech.org This strain makes the oxetane susceptible to ring-opening reactions, a characteristic that lies between the highly reactive oxiranes (epoxides) and the relatively stable tetrahydrofurans (THF). chemrxiv.org The substitution pattern on the oxetane ring significantly influences its stability and reaction pathways. nih.govacs.org

The strained C-O bonds of the oxetane ring are susceptible to cleavage by nucleophiles. The regioselectivity of this attack on the unsymmetrical 3-aryl-substituted oxetane in this compound is governed by a balance of steric and electronic factors, as well as the reaction conditions. magtech.com.cn

Under neutral or basic conditions, strong nucleophiles typically attack the less sterically hindered carbon atoms (C2 or C4) in an SN2 fashion. magtech.com.cn This is the sterically controlled pathway.

Conversely, under acidic conditions (either Brønsted or Lewis acids), the oxygen atom is protonated or coordinated, which activates the ring for cleavage. utexas.eduacs.org This activation facilitates attack by even weak nucleophiles. The reaction can proceed through a carbocation-like transition state, favoring nucleophilic attack at the more substituted carbon atom that can better stabilize a positive charge. magtech.com.cn For a 3-aryl oxetane, however, attack is still likely at the C2/C4 positions, leading to a 1,3-diol derivative after workup. The specific outcome depends on the stability of the potential intermediates. magtech.com.cnacs.org

Below is a table summarizing potential nucleophilic ring-opening reactions.

| Nucleophile (Nu) | Conditions | Predominant Site of Attack | Product Structure after Ring-Opening |

|---|---|---|---|

| Organolithium Reagents (e.g., n-BuLi) | Basic/Neutral | C2/C4 (Steric control) | Primary/secondary alcohol with a new C-C bond |

| Amines (e.g., R-NH₂) | Acid-catalyzed | C2/C4 | 1,3-aminoalcohol |

| Hydride Reagents (e.g., LiAlH₄) | High temperature, Lewis acidic | C2/C4 | 1,3-diol |

| Halides (e.g., HCl, HBr) | Strongly acidic | C2/C4 | 1,3-halohydrin |

| Water/Alcohols (H₂O/R-OH) | Strongly acid-catalyzed (e.g., H₂SO₄) | C2/C4 | 1,3-diol or 1,3-ether-alcohol |

The stability of the oxetane ring in this compound is a critical factor in its synthesis, storage, and application. The 3-substituted pattern generally confers greater stability than unsubstituted or 2-substituted oxetanes. nih.govacs.org

Acidic Conditions: The oxetane ring is most vulnerable under acidic conditions. nih.gov Strong acids, such as concentrated sulfuric or perchloric acid, can rapidly catalyze ring-opening, even as readily as epoxides. utexas.edu However, non-disubstituted oxetanes are often stable at a pH above 1, and the stability increases with substitution. utexas.edu The presence of an internal nucleophile, such as the carboxylic acid group in the parent molecule, could potentially lead to intramolecular isomerization to a lactone, especially upon heating or under catalytic conditions. acs.org

Basic Conditions: The oxetane moiety is generally stable under basic conditions. utexas.educhemrxiv.org Ring-opening by bases is typically very slow. utexas.edu This stability allows for a wide range of base-mediated reactions to be performed on other parts of the molecule without affecting the oxetane ring, such as the saponification of an ester or certain coupling reactions. chemrxiv.org

Oxidative Conditions: Information on the oxidative stability of oxetanes is less common, but they are generally considered robust. Standard oxidation methods, such as those using Dess-Martin periodinane (DMP), pyridinium chlorochromate (PCC), or TEMPO-based reagents, are often tolerated by the oxetane core, allowing for selective oxidation of other functional groups on the molecule. chemrxiv.org

The stability profile is summarized in the table below.

| Condition | Stability Level | Comments |

|---|---|---|

| Strongly Acidic (pH < 1, strong Lewis acids) | Low | Prone to rapid, catalyzed ring-opening to form 1,3-difunctional compounds. utexas.edu |

| Weakly Acidic | Moderate to High | Generally stable, but prolonged exposure or heat may cause degradation or isomerization. utexas.eduacs.org |

| Basic (e.g., NaOH, K₂CO₃, amines) | High | Resistant to ring-opening, allowing for base-mediated reactions elsewhere in the molecule. utexas.educhemrxiv.org |

| Standard Oxidative Reagents | High | The ring is typically stable, allowing for selective oxidation of other functional groups. chemrxiv.org |

| Standard Reductive Reagents (e.g., H₂/Pd, NaBH₄) | High | The C-O bonds are not typically cleaved under standard hydrogenation or borohydride (B1222165) reduction conditions. Ring-opening with LiAlH₄ requires harsh conditions. utexas.edu |

The oxetane ring can participate in transformations initiated by light or radical species.

Photoinduced Reactions: The most well-known photochemical reaction involving oxetanes is the Paternò-Büchi reaction, which is a [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane. researchgate.netnih.gov The reverse reaction, a photoinduced cycloreversion, can also occur, particularly with UV irradiation, cleaving the oxetane back into its constituent carbonyl and alkene fragments. researchgate.net Furthermore, photochemical ring contractions have been reported, transforming dihydrofurans into functionalized oxetanes via diradical intermediates under visible light. rsc.org

Radical-Mediated Reactions: The oxetane ring can be involved in radical reactions. For instance, radical-based photoredox/nickel-catalyzed cross-couplings have been developed that utilize aminooxetanyl radicals to form new C-C bonds. acs.org Radical ring-opening coupling reactions are also a known transformation pathway for oxetanes, where a radical initiator can induce cleavage of a C-O bond, followed by subsequent reactions. magtech.com.cn These methods offer a pathway to functionalize the carbon skeleton that would be inaccessible through traditional ionic pathways.

Synthesis of Structurally Modified Analogues of this compound

The synthesis of analogues of this compound can be approached by modifying the phenyl ring or by altering the functionalization of the oxetane ring. These modifications are crucial for tuning the molecule's physicochemical properties for various applications. acs.orgnih.gov

The phenyl ring serves as a scaffold that can be readily modified using well-established aromatic chemistry. The existing substituents—the oxetan-3-yl group and the acetic acid side chain—will influence the regioselectivity of these modifications. The acetic acid group is a deactivating, meta-directing group, while the oxetanyl group's electronic influence is less pronounced but it is generally considered an ortho, para-director.

Electrophilic Aromatic Substitution: Standard reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions can introduce a variety of functional groups onto the phenyl ring. The position of substitution will be a composite of the directing effects of the existing groups.

Cross-Coupling Reactions: A powerful strategy for analogue synthesis involves first halogenating the phenyl ring and then using modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) to introduce new aryl, alkyl, amine, or alkyne groups. inventivapharma.com For example, a Suzuki coupling between an arylboronic acid and a bromo-substituted derivative of this compound would yield a biaryl structure. mdpi.com

Ortho-lithiation: The oxetane ring has been shown to act as a directing group for ortho-lithiation on aromatic rings. acs.org Treatment with a strong base like s-BuLi could selectively deprotonate the position ortho to the oxetane substituent, allowing for the introduction of various electrophiles at that specific site. acs.org

Directly functionalizing the pre-formed oxetane ring in the target molecule is challenging without resorting to ring-opening. A more versatile strategy involves constructing the analogues from pre-functionalized oxetane building blocks. acs.orgnih.gov This approach allows for the introduction of a wide array of functional groups at the 3-position of the oxetane ring.

The general synthetic approach often involves the nucleophilic addition of an organometallic reagent (derived from the desired phenylacetic acid moiety) to a functionalized oxetan-3-one, or the coupling of a 3-halooxetane with an appropriate partner. nih.gov Using different 3-substituted oxetane precursors allows for the creation of a library of analogues with diverse properties.

The table below illustrates how different oxetane precursors can be used to generate diverse scaffolds.

| Oxetane Precursor | Synthetic Reaction | Resulting Analogue Scaffold at C3 Position | Potential Properties |

|---|---|---|---|

| Oxetan-3-one | Reductive amination with an amine | 3-amino-3-aryl oxetane | Introduction of a basic center, altered pKa |

| Oxetan-3-one | Wittig or Horner-Wadsworth-Emmons reaction | 3-alkylidene-3-aryl oxetane | Scaffold for further Michael additions |

| 3-Amino-3-cyano oxetane | Hydrolysis of the nitrile | 3-amino-3-carboxy-3-aryl oxetane | Creation of an oxetane amino acid analogue |

| 3-Hydroxy-3-alkynyl oxetane | Click chemistry (e.g., CuAAC) | 3-hydroxy-3-(triazolyl)-3-aryl oxetane | Introduction of a stable, polar heterocyclic linker |

| 3-Bromooxetane | Suzuki-Miyaura cross-coupling | 3-aryl oxetane (forms the parent compound) | Core synthesis pathway |

Alterations of the Acetic Acid Linker and Carboxylic Acid Group

The chemical versatility of this compound allows for extensive modification of both the carboxylic acid functional group and the adjacent acetic acid linker. These derivatization strategies are pivotal in medicinal chemistry for modulating the compound's physicochemical properties, biological activity, and pharmacokinetic profile. Research efforts have explored a range of transformations, from standard amide and ester formations to more complex alterations of the α-carbon of the acetic acid moiety and bioisosteric replacement of the carboxylic acid group.

Modification of the Carboxylic Acid Group

The carboxylic acid group is a primary site for derivatization, often to enhance interactions with biological targets or to improve drug-like properties.

Amide Formation: The synthesis of amides from this compound is a common strategy. This is typically achieved through coupling reactions with a variety of amines, facilitated by standard coupling reagents. These reagents activate the carboxylic acid, enabling nucleophilic attack by the amine. Commonly employed coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve yields. Another effective method involves the use of phosphonium-based reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or uronium-based reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

Esterification: Ester derivatives of this compound are readily prepared through several established methods. Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a classic approach. Alternatively, reaction with alkyl halides under basic conditions, often using a non-nucleophilic base such as cesium carbonate, provides an efficient route to various esters. For more sensitive substrates, milder conditions involving activating agents can be employed.

Below is a table summarizing representative derivatization reactions of the carboxylic acid group:

| Derivative Type | Reagents and Conditions | Product |

| Amide | Amine, EDC, HOBt, DMF | 2-(4-(Oxetan-3-yl)phenyl)acetamide derivative |

| Ester | Alcohol, H₂SO₄ (cat.), heat | Methyl 2-(4-(oxetan-3-yl)phenyl)acetate |

| Ester | Alkyl halide, Cs₂CO₃, CH₃CN | Alkyl 2-(4-(oxetan-3-yl)phenyl)acetate |

Bioisosteric Replacement: In drug design, replacing a carboxylic acid with a bioisostere can mitigate issues such as rapid metabolism or poor cell permeability while maintaining or improving biological activity. researchgate.netacs.orgtakealot.com Bioisosteres are functional groups with similar steric and electronic properties. For carboxylic acids, common bioisosteres include tetrazoles, acyl sulfonamides, and certain heterocyclic structures like isoxazolols. acs.orgtakealot.com These replacements can alter the acidity and lipophilicity of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile. While specific examples for this compound are not extensively documented in publicly available literature, this remains a viable and strategic approach in the optimization of this scaffold.

Alterations of the Acetic Acid Linker

Modification of the α-carbon of the acetic acid linker provides another avenue for structural diversification. These alterations can influence the compound's conformation and introduce new points of interaction with biological targets.

α-Halogenation: The α-carbon of phenylacetic acids can be halogenated, typically after conversion to a more reactive species like an acid halide. The Hell-Volhard-Zelinskii (HVZ) reaction, for instance, involves treating the carboxylic acid with bromine and a catalytic amount of phosphorus tribromide to yield an α-bromo carboxylic acid. chemistrysteps.com This α-halo acid is a versatile intermediate for further synthetic transformations.

α-Alkylation: Introduction of alkyl groups at the α-position is a key strategy for creating analogs with altered steric and electronic properties. The α-alkylation of phenylacetic acid derivatives is generally achieved by first converting the acid to an ester. researchgate.net The ester can then be deprotonated at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to form an enolate. youtube.com This enolate can then react with an alkyl halide in an SN2 reaction to introduce the alkyl group. youtube.com This method allows for the synthesis of a wide range of α-substituted analogs.

Synthesis of α-Amino Acid Derivatives: The α-carbon can also be functionalized to introduce an amino group, leading to the formation of α-amino acid derivatives. One approach involves the α-bromination of the carboxylic acid followed by an SN2 reaction with ammonia. pressbooks.pub Another method is the amidomalonate synthesis, where diethyl acetamidomalonate is alkylated with a suitable precursor, followed by hydrolysis and decarboxylation to yield the desired α-amino acid. pressbooks.pub

The following table outlines general strategies for altering the acetic acid linker, which are applicable to the this compound scaffold:

| Modification | General Strategy | Intermediate/Product |

| α-Halogenation | Hell-Volhard-Zelinskii (HVZ) reaction (Br₂, PBr₃) | 2-Bromo-2-(4-(oxetan-3-yl)phenyl)acetic acid |